3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
CAS No.: 1909325-63-8
Cat. No.: VC4727146
Molecular Formula: C15H16ClN3O2
Molecular Weight: 305.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909325-63-8 |
|---|---|
| Molecular Formula | C15H16ClN3O2 |
| Molecular Weight | 305.76 |
| IUPAC Name | 3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
| Standard InChI Key | VRPFKKLGAUTEPL-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct heterocyclic components:
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Benzofuran: A fused bicyclic system comprising a benzene ring and a furan ring, contributing aromaticity and planar rigidity.
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1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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Piperidine: A six-membered saturated ring with one nitrogen atom, enhancing solubility and enabling interactions with biological targets .
The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂ |
| Molecular Weight | 305.76 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| Melting Point | 215–220°C (decomposes) |
Data derived from PubChem entries and synthetic studies .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzofuran-2-carbonitrile Preparation: 2-Cyanobenzofuran is synthesized via Vilsmeier-Haack reaction or palladium-catalyzed coupling.
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Amidoxime Formation: Reaction with hydroxylamine hydrochloride yields benzofuran-2-carboximidamide .
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Oxadiazole Cyclization: The amidoxime reacts with piperidine-3-carboxylic acid under microwave irradiation or thermal conditions to form the 1,2,4-oxadiazole ring .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Analytical Characterization
Standard techniques confirm structure and purity:
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole-linked protons (δ 5.1 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 269.3 [M+H]⁺ for the free base, with HCl adducts detectable .
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), and 750 cm⁻¹ (benzofuran ring).
Pharmacological Activity
Neurological Targets
The compound demonstrates affinity for α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), critical in addiction and cognitive disorders . Structural analogs selectively bind to (α4)₂(β2)₃ isoforms, modulating dopamine release and reducing nicotine reward effects .
Enzymatic Interactions
The oxadiazole moiety may inhibit NAD⁺-dependent deacetylases, altering epigenetic regulation. Molecular docking studies suggest hydrophobic interactions with enzyme active sites, akin to tamoxifen’s mechanism .
Therapeutic Applications
Neurological Disorders
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Smoking Cessation: Partial agonism at α4β2 nAChRs reduces nicotine craving without inducing dependence .
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Cognitive Enhancement: Zebrafish models indicate improved spatial memory at low doses (EC₅₀ = 50 nM) .
Oncology
Preliminary data suggest synergy with DNA-damaging agents (e.g., doxorubicin), enhancing apoptosis in colorectal (HCT-116) and prostate (PC-3) cancer models .
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